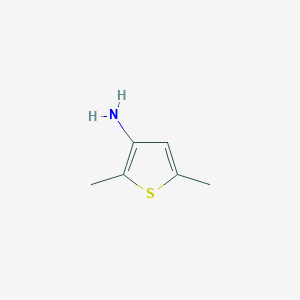

2,5-Dimethylthiophen-3-amine

説明

Significance of Aminothiophene Frameworks in Contemporary Organic and Materials Chemistry

Aminothiophenes are a class of sulfur-containing heterocyclic compounds that have garnered considerable attention in the fields of organic and materials chemistry. researchgate.net Their inherent chemical stability and versatile reactivity make them valuable building blocks in the synthesis of a wide array of functional molecules. researchgate.net The presence of both an amine group and a thiophene (B33073) ring allows for diverse chemical modifications, enabling the creation of complex molecular architectures with tailored properties. researchgate.netchemblink.com

In materials science, thiophene derivatives are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their excellent charge transport properties. chemblink.comnih.gov The aminothiophene framework, in particular, provides a versatile platform for constructing conjugated polymer systems with enhanced solubility and processability, crucial for fabricating devices using solution-based techniques. chemblink.com

Overview of 2,5-Dimethylthiophen-3-amine as a Core Heterocyclic Structure

This compound, with the chemical formula C₆H₉NS, is a specific aminothiophene derivative featuring methyl groups at the 2 and 5 positions of the thiophene ring. nih.gov These methyl groups contribute to the stabilization of the aromatic system. chemblink.com The amine group at the 3-position serves as a key functional handle for further chemical transformations, allowing for the formation of new bonds and the introduction of various substituents. chemblink.com

Below is a table summarizing some of the key chemical and physical properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₆H₉NS | nih.gov |

| Molecular Weight | 127.21 g/mol | nih.gov |

| IUPAC Name | 2,4-dimethylthiophen-3-amine (B1611273) | nih.gov |

| CAS Number | 87685-15-2 | nih.gov |

| Molecular Weight (HCl salt) | 163.668 g/mol | molbase.com |

Scope and Research Focus on this compound

Research involving this compound and its derivatives is primarily concentrated on their application in the synthesis of novel organic materials and molecules with potential utility in various fields. The unique substitution pattern of this compound, with the amine group situated between two methyl groups on the thiophene ring, influences its electronic properties and reactivity, making it a subject of interest for synthetic chemists.

One area of focus is the use of 2,5-dimethylthiophene (B1293386) derivatives in the development of new ligands for asymmetric catalysis. researchgate.net For instance, derivatives have been synthesized and used as ligands for transition metals like Rhodium and Ruthenium in hydrogenation reactions, achieving excellent enantiomeric excesses. researchgate.net

Furthermore, the broader class of aminothiophenes, to which this compound belongs, is extensively studied for its potential in medicinal chemistry. researchgate.netnih.gov While this article does not delve into pharmacological aspects, it is important to note that the structural motifs present in this compound are of interest in the design of new chemical entities.

Structure

3D Structure

特性

IUPAC Name |

2,5-dimethylthiophen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-4-3-6(7)5(2)8-4/h3H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUONYRKFPEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,5 Dimethylthiophen 3 Amine

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Core

The thiophene ring is inherently electron-rich and generally more reactive towards electrophilic substitution than benzene. chemenu.comderpharmachemica.com The reactivity and orientation of these substitutions on 2,5-Dimethylthiophen-3-amine are governed by the combined directing effects of the three substituents. The amino group is a powerful activating group, while the two methyl groups also contribute to activating the ring.

In 2,5-dialkylthiophenes, electrophilic attack, such as acylation, typically occurs at the β-position (C3 or C4). derpharmachemica.com For this compound, the position most activated for electrophilic attack is the C4 position, which is ortho to the strongly activating amino group. Thiophene derivatives readily undergo common electrophilic substitution reactions like halogenation, nitration, and sulfonation.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent/Conditions | Expected Major Product |

|---|---|---|

| Bromination | Bromine in acetic acid | 4-Bromo-2,5-dimethylthiophen-3-amine |

| Nitration | Nitric acid with sulfuric acid | 4-Nitro-2,5-dimethylthiophen-3-amine |

| Sulfonation | Sulfur trioxide in sulfuric acid | This compound-4-sulfonic acid |

Note: The amine group is likely to be acylated first, or protection may be required before ring acylation.

Reactivity of the Amine Group: Nucleophilic and Condensation Reactions

The primary amine group at the C3 position is a potent nucleophile and can participate in a wide array of chemical transformations. evitachem.com This reactivity allows for the synthesis of a diverse range of derivatives by forming new carbon-nitrogen or heteroatom-nitrogen bonds.

Nucleophilic Substitution: Like other primary amines, this compound can react directly with alkyl halides to give N-alkylated products. msu.edu However, this reaction can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.edu A more controlled method involves the acylation of the amine with an acid chloride or anhydride (B1165640) to form a stable amide, which can subsequently be reduced to the corresponding secondary amine. msu.edusavemyexams.com

Condensation Reactions: The amine group readily undergoes condensation reactions. For instance, reaction with aldehydes or ketones yields imines (Schiff bases). These intermediates can be isolated or reduced in situ to form secondary amines. Similarly, condensation with carboxylic acids or their derivatives like acyl chlorides produces amides. savemyexams.com These amide derivatives are important in their own right and as intermediates for further functionalization. smolecule.com

Table 2: Typical Reactions of the Amine Group

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehyde (R-CHO) | Imine |

Oxidation Reactions and Formation of Sulfoxides/Sulfones

The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone. This transformation is a key reaction in the context of oxidative desulfurization (ODS) processes for fuel feedstocks, where substituted thiophenes are converted to more polar sulfones that can be easily extracted. dicp.ac.cn

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common, environmentally benign oxidant, often used in conjunction with a catalyst. dicp.ac.cnresearchgate.net Other reagents like m-chloroperbenzoic acid (m-CPBA) are also effective. The oxidation of sulfides to sulfoxides is generally the first step, and further oxidation yields the sulfone. jchemrev.com In some catalytic systems, the reaction proceeds directly to the sulfone with no detectable sulfoxide intermediate. dicp.ac.cn

Table 3: Oxidation of the Thiophene Sulfur

| Oxidizing Agent | Typical Conditions | Major Product(s) |

|---|---|---|

| m-Chloroperbenzoic acid (m-CPBA) | Stoichiometric, controlled temperature | This compound S-oxide (Sulfoxide) |

| Hydrogen Peroxide (H₂O₂) / Catalyst | Catalytic MTO, CH₂Cl₂, rt | This compound S,S-dioxide (Sulfone) dicp.ac.cn |

Reduction Pathways of Substituted Thiophenes

The reduction of the thiophene ring is a challenging transformation due to its aromatic stability. However, under specific conditions, it can be achieved. Catalytic hydrodesulfurization (HDS) is an industrial process that removes sulfur from organosulfur compounds, but it requires harsh conditions of high temperature and pressure. dicp.ac.cn

For laboratory-scale synthesis, certain reducing agents can reduce the thiophene ring or its derivatives. The use of reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) has been reported to potentially reduce thiophenes to their corresponding thiols or thioethers. Another approach involves the use of organometallic complexes. Studies have shown that cobaltocene (B1669278) can react with coordinated 2,5-dimethylthiophene (B1293386) ligands, leading to a desulfurized iridacyclopentadiene product, demonstrating a potential pathway for ring opening and sulfur removal. acs.org

Rearrangement Reactions and Isomerization Studies

Substituted thiophenes can undergo rearrangement reactions, particularly under photochemical conditions. These reactions often involve the transposition of ring atoms or substituents. For example, the irradiation of 2-phenylthiophene (B1362552) with ultraviolet light can cause an irreversible rearrangement to 3-phenylthiophene. researchgate.net

These photoisomerizations are thought to proceed through high-energy intermediates, such as those resembling "Dewar thiophene" (a 5-thiabicyclo[2.1.0]pent-2-ene structure). researchgate.net The internal conversion of this intermediate back to an aromatic structure can result in the migration of ring carbons. While specific studies on this compound were not found, it is plausible that it could undergo similar photochemical rearrangements, potentially leading to isomers like 2,4-dimethylthiophen-3-amine (B1611273) or other substitution patterns. The specific pathway would be influenced by the electronic nature and position of the amine and methyl groups.

Reaction Kinetics and Thermodynamic Considerations

The rate and equilibrium of reactions involving substituted thiophenes are influenced by both electronic and steric factors. For electrophilic substitution, the electron-donating nature of the amine and methyl groups in this compound significantly increases the reaction rate compared to unsubstituted thiophene. Thiophene itself undergoes electrophilic substitution at a rate approximately 10⁸ times that of benzene. derpharmachemica.com

In reversible reactions like the Diels-Alder reaction, the thermodynamics of the system determine the final product distribution. Studies on the reaction of 2,5-dimethylfuran (B142691), an oxygen analog of 2,5-dimethylthiophene, show that while an initial kinetically controlled product may form, the system can slowly equilibrate to a more stable thermodynamic product. researchgate.net For instance, the Diels-Alder reaction between 2,5-dimethylfuran and vinylene carbonate slowly reaches a thermodynamic equilibrium that almost exclusively favors the exo isomer. researchgate.net Similar kinetic and thermodynamic considerations would apply to cycloaddition reactions involving this compound, where the stability of the adducts would dictate the outcome under equilibrating conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D-NMR)

No specific ¹H, ¹³C, or 2D-NMR spectroscopic data for 2,5-dimethylthiophen-3-amine is available in the searched scientific databases.

For a complete structural elucidation, ¹H NMR would be expected to show distinct signals for the two methyl groups (at the C2 and C5 positions), the single aromatic proton on the thiophene (B33073) ring (at the C4 position), and the protons of the amine (NH₂) group. The chemical shifts and coupling constants would be crucial for confirming the substitution pattern.

Similarly, a ¹³C NMR spectrum would provide evidence for the six unique carbon atoms in the molecule. The chemical shifts of the carbon atoms attached to the sulfur, the methyl groups, and the amine group would be characteristic. For related compounds like 2,5-dimethylthiophene (B1293386), ¹³C NMR data is available, but the presence of the amine group at the 3-position would significantly alter the chemical shifts of the ring carbons in the target molecule. nih.gov

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Specific experimental Infrared (IR) and Raman spectra for this compound are not publicly documented.

A theoretical analysis based on general spectroscopic principles for primary aromatic amines and thiophene derivatives would predict the following characteristic vibrations:

N-H Stretching: As a primary amine, two N-H stretching bands would be expected in the region of 3300-3500 cm⁻¹. orgchemboulder.com

N-H Bending: An N-H bending (scissoring) vibration should appear in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The C-N stretching vibration for an aromatic amine is typically observed between 1250 and 1335 cm⁻¹. orgchemboulder.com

Thiophene Ring Vibrations: Characteristic C-H and C=C stretching and bending vibrations of the substituted thiophene ring would also be present.

IR and Raman data for the parent compound, 2,5-dimethylthiophene, are available but lack the key vibrational modes associated with the amine functional group. nih.govnist.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

There is no specific published mass spectrum or detailed fragmentation analysis for this compound. The molecular weight of its hydrochloride salt is listed as 163.668 g/mol , suggesting a molecular weight of 127.21 g/mol for the free amine (C₆H₉NS). molbase.comnih.gov

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak ([M]⁺) at m/z = 127. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) and potentially cleavage of the thiophene ring. Studies on related N-substituted thienylamines show that fragmentation is significantly influenced by the nature and position of substituents on the ring. arkat-usa.org The presence of an odd number of nitrogen atoms means the molecular ion will have an odd nominal mass, consistent with the expected formula.

X-ray Crystallography for Solid-State Structure Determination

No crystal structure data for this compound has been deposited in crystallographic databases.

An X-ray diffraction study on a suitable single crystal would be the definitive method for determining its solid-state structure. This would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine group. Such studies have been performed on other complex aminothiophene derivatives, confirming their molecular geometry and packing in the solid state. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental UV-Vis absorption data for this compound is not available.

The UV-Vis spectrum is used to study the electronic transitions within a molecule. For this compound, one would expect to observe absorptions corresponding to π-π* transitions within the thiophene aromatic system. The presence of the amine group as an auxochrome would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2,5-dimethylthiophene. nist.gov Studies on other aromatic amines show that the electronic environment significantly affects the UV-Vis absorption properties. mdpi.comresearchgate.net

While the chemical structure of this compound is known, a comprehensive article detailing its advanced spectroscopic and structural characterization cannot be generated at this time due to a lack of available experimental data. The information for related compounds provides a basis for predicting its spectral characteristics, but a thorough and scientifically accurate report requires direct experimental evidence for each of the outlined analytical techniques.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.comnih.gov The theory is based on the principle that the ground-state energy of a system is a unique functional of the electron density. mdpi.com DFT calculations are widely used to determine optimized molecular geometries, electronic properties, and vibrational frequencies. scispace.com

While specific DFT studies on 2,5-Dimethylthiophen-3-amine are not prevalent in the reviewed literature, extensive research has been conducted on closely related compounds containing the 2,5-dimethylthiophen-3-yl moiety. For instance, in studies of diarylethene-based molecular switches, DFT, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, has been employed to optimize the geometries of both the open and closed forms of these molecules. du.ac.irresearchgate.netnih.gov

In one such study on 4,5-bis(2,5-dimethylthiophen-3-yl)furan-2-amine, DFT calculations revealed key geometrical differences between its photoisomers. du.ac.ir The dihedral angles, which are critical for understanding the degree of π-electron conjugation, were found to be significantly different in the open and closed forms. du.ac.ir Specifically, the closed form exhibited dihedral angles closer to 180°, indicating increased π-electron conjugation and improved electric transport capabilities. du.ac.ir These types of calculations are crucial for understanding how molecular structure dictates electronic properties.

Table 1: Selected Optimized Dihedral Angles in a Diarylethene Analogue (Data from a study on 4,5-bis(2,5-dimethylthiophen-3-yl)furan-2-amine)

| Form | Dihedral Angle 1 (D(1,2,3,13)) | Dihedral Angle 2 (D(2,1,6,20)) |

| Open | 138.6° | 132.4° |

| Closed | 175.4° | 174.2° |

| Source: du.ac.ir |

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting chemical reactivity. asianpubs.org The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

In theoretical studies of molecules containing the 2,5-dimethylthiophen-3-yl group, the HOMO-LUMO gap is a key factor in explaining their electronic behavior. For example, in the analysis of diarylethene-based optical switches, the HOMO-LUMO gap differs significantly between the open and closed isomers, which explains the switching behavior. du.ac.irresearchgate.net The physical origin of this switching is interpreted based on the different molecular geometries, the location and size of the frontier molecular orbitals, and the HOMO–LUMO gap. du.ac.irresearchgate.net

DFT calculations on various derivatives have shown that substituents can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. researchgate.netresearchgate.net For instance, in a study of 2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile and its derivatives, the introduction of electron-donating (–NH2) or electron-withdrawing (–NO2) groups was found to alter the HOMO and LUMO energy levels. researchgate.netresearchgate.net

Table 2: Calculated HOMO-LUMO Energies for a Diarylethene Analogue (Data from a study on 2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile (R=H) with different electrodes)

| Electrode | Form | HOMO (eV) | LUMO (eV) | Gap (eV) |

| Ag | Closed | -4.96 | -2.18 | 2.78 |

| Ag | Open | -5.43 | -1.53 | 3.90 |

| Au | Closed | -5.18 | -2.43 | 2.75 |

| Au | Open | -5.67 | -1.78 | 3.89 |

| Pt | Closed | -5.25 | -2.57 | 2.68 |

| Pt | Open | -5.71 | -1.86 | 3.85 |

| Source: researchgate.netresearchgate.net |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. researchgate.netnih.gov These calculations can provide accurate predictions of infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). researchgate.netnih.govmdpi.com

For thiophene-containing compounds, theoretical calculations have been successfully used to support experimental spectroscopic analysis. researchgate.net For example, in a combined experimental and theoretical study of a photochromic diazabicyclo[3.1.0]hex-3-ene derivative, DFT calculations at the B3LYP/6-311G(d,p) level were used to compute the molecular geometry and spectroscopic data (IR, UV-Vis, and 1H NMR). researchgate.net Similarly, TD-DFT calculations have been employed to predict the electronic spectra of thieno[2,3-b]thiophene (B1266192) systems, identifying the primary electronic transitions responsible for the observed absorption bands. nih.gov These theoretical spectra provide valuable benchmarks and can help in the structural elucidation of newly synthesized compounds. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions that govern the properties of materials in condensed phases. frontiersin.org These simulations model the motions of atoms and molecules over time by numerically solving Newton's equations of motion. frontiersin.orgmdpi.com

For a molecule like this compound, MD simulations could reveal crucial information about its behavior in solution or in a solid state. Key intermolecular interactions would include hydrogen bonding involving the amine group (N-H···N or N-H···S), van der Waals forces, and potentially π-π stacking interactions between the thiophene (B33073) rings of adjacent molecules. mdpi.comrsc.org Understanding these interactions is vital, as they influence properties like solubility, melting point, and crystal packing. rsc.org

Techniques such as the analysis of radial distribution functions and the study of hydrogen bond dynamics within the simulation can quantify the strength and nature of these interactions. frontiersin.org Furthermore, methods like Hirshfeld surface analysis can be used to investigate and visualize the different types of intermolecular contacts within a crystal structure. researchgate.net While specific MD studies on this compound were not found, the methodology is well-established for exploring the interplay of intermolecular forces in various molecular systems, from ionic liquids to polymer composites. frontiersin.orgmdpi.com

Electronic Transport Properties Modeling

The modeling of electronic transport properties is a key area of research for molecules with potential applications in molecular electronics. Theoretical modeling, typically using a combination of DFT and the non-equilibrium Green's function (NEGF) formalism, allows for the investigation of how electric current flows through a single molecule or a small assembly of molecules. du.ac.irdu.ac.ir

Significant research in this area has focused on diarylethene derivatives that incorporate the 2,5-dimethylthiophen-3-yl unit, as these compounds can function as light-sensitive molecular switches. du.ac.irdu.ac.irresearchgate.net These studies place the molecule between two electrodes (e.g., gold, silver, or platinum) and calculate parameters such as current-voltage (I-V) characteristics and electronic transmission coefficients. du.ac.irresearchgate.net

The research consistently shows that these molecular systems can be reversibly switched between a highly conductive "on" state (typically the closed form) and a poorly conductive "off" state (the open form) using light. du.ac.irdu.ac.irresearchgate.net The difference in conductivity is attributed to the enhanced π-conjugation in the closed isomer, which facilitates electron transport across the molecule. du.ac.ir The choice of electrode material and the specific way the molecule attaches to the electrode surface (e.g., top, bridge, or hollow sites) also significantly influence the transport properties. du.ac.irdu.ac.irresearchgate.net These findings highlight the potential of using molecules containing the this compound framework as components in nanoscale electronic devices. du.ac.ir

Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Conjugated Polymer Development

The development of organic electronics has spurred significant interest in conjugated polymers, and 2,5-Dimethylthiophen-3-amine serves as a key monomer in the synthesis of these materials. Thiophene-based polymers are known for their stability and conductivity, making them suitable for a range of electronic applications. wku.edudataintelo.com

Monomer for Conductive Polymers

This compound is utilized as a monomer for the synthesis of conductive polymers. smolecule.comchemimpex.com The presence of the amine group on the thiophene (B33073) ring provides a site for polymerization, often through oxidative or electrochemical methods. researchgate.netsemanticscholar.orgresearchgate.net The resulting polymers possess a conjugated backbone, which is essential for electrical conductivity. Doping, a process of introducing impurities to enhance conductivity, can further modify the electronic properties of these polymers. researchgate.net The conductivity of polymers derived from thiophene analogs can vary significantly, highlighting the importance of the monomer structure. For instance, a polymer derived from 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine hydrochloride exhibited a conductivity of 0.12 S/m.

Precursor for Organic Electronic Devices (OLEDs, OFETs)

The derivatives of this compound are instrumental in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wku.edudataintelo.com Thiophene-containing compounds are frequently employed in the active layers of these devices due to their favorable charge transport properties and stability. wku.eduresearchgate.net For example, pyrazoline derivatives, which can be synthesized from thiophene-based chalcones, have shown potential in OLED applications. researchgate.net The ability to form thin, uniform films is crucial for the performance of these devices, and thiophene derivatives often exhibit good processability. wku.edu

Tunable Electronic Properties of Polymer Backbones

A key advantage of using this compound and its derivatives in polymer chemistry is the ability to tune the electronic properties of the resulting polymer backbones. rsc.org By incorporating different functional groups or by copolymerizing with other monomers, researchers can modify the band gap, conductivity, and other electronic characteristics of the material. rsc.orgchemrxiv.org This tunability is crucial for optimizing the performance of electronic devices for specific applications. rsc.org For instance, the introduction of additional donor or acceptor units within the polymer chain can significantly alter its optical and electrical properties. rsc.org

Sensor Technologies

The reactivity of the amine group and the electronic nature of the thiophene ring make this compound an excellent platform for the development of chemosensors.

Design and Synthesis of Chemosensors for Analyte Detection

Derivatives of this compound are used to design and synthesize chemosensors for the detection of various analytes, including metal ions. researchgate.net These sensors often operate based on changes in their optical or electronic properties upon binding with the target analyte. mdpi.commonash.edu For example, a fluorescent chemosensor derived from 1-(2,5-Dimethylthiophen-3-yl)ethan-1-one has been developed for the detection of Fe³⁺ ions. researchgate.net The design of these sensors often involves creating a receptor site that selectively binds to the analyte, which in turn modulates the properties of a signaling unit, such as a fluorophore. monash.edu The synthesis of such sensors can involve multi-step reactions to build a molecule with the desired recognition and signaling capabilities. researchgate.net

| Sensor Derivative | Target Analyte | Detection Method |

| Pyrazoline from 1-(2,5-Dimethylthiophen-3-yl)ethan-1-one | Fe³⁺ | Fluorescence |

Supramolecular Chemistry and Self-Assembly

The ability of this compound and its derivatives to participate in non-covalent interactions makes it a valuable component in supramolecular chemistry and the study of self-assembly. The amine group can form hydrogen bonds, which are crucial for the formation of well-ordered supramolecular structures. The self-assembly of molecules into larger, organized structures is a bottom-up approach to creating functional materials with novel properties. rsc.org For instance, amino-terminated self-assembled monolayers are used to functionalize surfaces for applications like biosensors. rsc.org The specific chemical structure of the thiophene derivative will dictate the nature and strength of the intermolecular interactions, thereby influencing the final supramolecular architecture. rsc.org The construction of two-dimensional metallacycles through coordination-driven self-assembly has also been reported, showcasing the versatility of such building blocks in creating complex structures. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The properties of these materials can be tuned by carefully selecting the metal and the organic linker. mdpi.com Thiophene-based ligands are of particular interest due to their electronic properties and the ability of the sulfur atom to coordinate with metal centers. nih.gov

While direct use of this compound in published MOF synthesis is not yet documented, its structure is highly suitable for such applications. The amine group can act as a coordination site for metal ions, and the thiophene ring itself can be part of a larger, more complex ligand designed to create specific network topologies. For instance, thiophene-functionalized dicarboxylates have been successfully used to construct MOFs that exhibit efficient luminescence sensing of environmental contaminants. researchgate.net The incorporation of a building block like this compound could introduce new functionalities, potentially influencing the framework's porosity, stability, and catalytic or sensory capabilities. The methyl groups would also influence the steric environment around the coordination sites, which can affect the final structure and properties of the MOF. Research on related systems has shown that thiophene-based MOFs can be effective in applications like the selective removal of sulfur compounds from fuels. nih.govacs.org

Table 1: Examples of Thiophene-Based MOFs and their Properties

| MOF Compound | Metal Ion(s) | Thiophene-Based Ligand | Key Properties/Applications |

| [Zn(L)(BBI)•(H2O)2] | Zn(II) | Benzo-(1,2;4,5)-bis(thiophene-2'-carboxylic acid) | Luminescent sensory material for Hg(II), Cu(II), Cr(VI), and salicylaldehyde. researchgate.net |

| [Cd(L)(TPOM)0.75]•xS | Cd(II) | Benzo-(1,2;4,5)-bis(thiophene-2'-carboxylic acid) | Luminescent sensory material and high-performance trapping of 2,4-dichlorophenol. researchgate.net |

| MOF-5/Ag | Ag(I) | Not specified (used for doping) | High adsorption efficiency for thiophene (86.8%). nih.govacs.org |

| MOF-5/Cu | Cu(II) | Not specified (used for doping) | Adsorptive desulfurization. nih.govacs.org |

| MOF-5/Ni | Ni(II) | Not specified (used for doping) | Adsorptive desulfurization. nih.govacs.org |

This table is generated based on data from related thiophene compounds to illustrate potential applications.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed from light elements linked by strong covalent bonds. pnas.orgresearchgate.netmdpi.com Their ordered porous structures and high surface areas make them promising for applications in catalysis, gas storage, and electronics. researchgate.net The incorporation of thiophene units into COF backbones is particularly attractive for electronic applications due to the excellent electronic properties of thiophene. pnas.orgcapes.gov.br

Thiophene-based COFs have been synthesized and shown to have architectures ideal for charge and exciton (B1674681) transport. pnas.org The synthesis typically involves the polymerization of thiophene derivatives with other organic linkers. While this compound has not been specifically reported as a monomer in COF synthesis, its structure is relevant. The amine group could participate in the formation of imine or other covalent linkages that define the COF structure. The electron-donating methyl groups on the thiophene ring would likely influence the electronic properties of the resulting COF, potentially enhancing its conductivity or modifying its light-absorbing characteristics. Research has demonstrated that thiophene-based COFs can act as p-type hosts for electronic applications and are amenable to doping with electron acceptors. pnas.org

Table 2: Properties of Synthesized Thiophene-Based COFs

| COF Name | Thiophene Monomer | Porosity (N2 Adsorption at 77 K) | Key Findings |

| T-COF 1 | Thiophene-diboronic acid | 466 cm³/g | Amenable to reticular synthesis, but bent diboronic acids are defect-prone. pnas.org |

| T-COF 3 | Bithiophene-2,5′-diboronic acid | 172 cm³/g | Extended thiophene boronic acids offer potential as better p-type hosts. pnas.org |

| T-COF 4 | Thieno[3,2-b]thiophene-2,5-diboronic acid | 431 cm³/g | Forms a charge-transfer complex with tetracyanoquinodimethane (TCNQ). pnas.org |

This table is based on data from a 2013 PNAS study on thiophene-based COFs and serves as an illustrative example. pnas.org

Functional Materials for Optoelectronic Applications

The inherent photophysical properties of the thiophene ring make its derivatives, including this compound, candidates for functional materials in optoelectronics.

Photochromic Systems and Optical Molecular Switches

Photochromic materials can reversibly change their chemical structure and, consequently, their absorption spectra upon irradiation with light. acs.orgnih.gov This property makes them suitable for applications such as optical data storage and molecular switches. nih.govtandfonline.com Thiophene derivatives have been successfully incorporated into various photochromic systems. For example, bisthienylethenes are a well-studied class of photochromic compounds that exhibit excellent fatigue resistance and thermal stability. tandfonline.com

More recently, thiophene has been conjugated to other photochromic units, such as bicyclic aziridine (B145994) (DABH), to create novel molecular switches. acs.orgfigshare.comacs.org These Th-DABH conjugates show reversible photochromic behavior in both solution and solid states, with a significant extension of the lifetime of the photogenerated state in the solid phase. acs.orgfigshare.com The electron-rich nature of the thiophene ring is crucial to this function. acs.orgfigshare.com Although not yet demonstrated, a molecule like this compound could be integrated into such systems. The amine group could serve as an attachment point or as a modulator of the electronic properties, influencing the switching wavelengths and efficiency of the photochromic process.

Table 3: Photochromic Properties of a Thiophene-Substituted Bicyclic Aziridine (Th-DABH)

| State | Solvent | Maximum Absorption Wavelength (λmax) | Lifetime of Photogenerated State |

| Solution | Methanol (B129727) | 437-440 nm | Base lifetime |

| Solid State | - | 618-632 nm | 176 times longer than in methanol solution |

Data is based on a 2025 study on thiophene and thiazole-substituted bicyclic aziridines. acs.orgfigshare.com

Luminescent and Fluorescent Materials

Fluorescent materials based on thiophene are a broad and actively researched area. rsc.org While many thiophene-based systems have historically shown lower emission quantum yields compared to other conjugated systems, recent developments have led to highly emissive thiophene materials. rsc.org The UV-visible absorption and fluorescence of 2-aminothiophene derivatives make them important for various applications, including as fluorescent dyes. nih.gov

The fluorescence properties of thiophene derivatives are highly dependent on their substitution pattern and molecular structure. tandfonline.comsemanticscholar.org For instance, some polypyrrole-thiophene derivatives can produce blue or green light under UV excitation. tandfonline.com The introduction of an amine group, as in this compound, can significantly influence the photophysical properties. Aminothiophenes are known to be part of fluorescent dyes, and their derivatives have been explored for applications ranging from biological imaging to organic light-emitting diodes (OLEDs). rsc.orgnih.govfrontiersin.orgnih.govresearchgate.net The combination of the amine and methyl groups on the thiophene ring in this compound would likely result in a material with distinct absorption and emission characteristics, potentially in the visible spectrum, making it a candidate for further investigation as a novel fluorophore.

Table 4: Photophysical Properties of Selected Thiophene-Based Luminescent Compounds

| Compound | Excitation Wavelength (nm) | Emission Peak (nm) | Fluorescence Quantum Yield (%) |

| PVT (polypyrrole-thiophene derivative) | Not specified | Not specified | 4.46 |

| BMST (2,5-bis(4'-N,N-dimethylaminostyryl)thiophene) | Not specified | ~530 | ~40 |

| BEST (2,5-bis(4'-N,N-diethylaminostyryl)thiophene) | Not specified | ~530 | ~40 |

| BBST (2,5-bis(4'-N-cyclobutylaminostyryl)thiophene) | Not specified | ~530 | ~40 |

| TBA-Mn:CsPbCl3 (Thiophene derivative as ligand) | Not specified | Not specified | 93 |

This table presents data from various studies on related thiophene derivatives to illustrate the range of luminescent properties. tandfonline.comsemanticscholar.orgfrontiersin.orgnih.gov

Role As a Versatile Building Block in Heterocyclic Synthesis

Synthesis of Fused Heterocyclic Systems

The strategic placement of the amino group on the 2,5-dimethylthiophene (B1293386) core provides a reactive site for cyclization reactions, leading to the formation of fused heterocyclic systems. These systems often exhibit interesting pharmacological properties.

Thienopyrimidines, which are bioisosteres of quinazolines, are a class of fused heterocycles that have garnered significant attention due to their broad spectrum of biological activities. rjlbpcs.com The synthesis of thienopyrimidine derivatives often commences with precursors derived from 2,5-dimethylthiophene. For instance, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a key intermediate, can be prepared from 2-butanone (B6335102), ethyl-2-cyanoacetate, and elemental sulfur. rjlbpcs.com This intermediate serves as a versatile starting material for the synthesis of various thieno[2,3-d]pyrimidine (B153573) derivatives. rjlbpcs.com

The cyclization of 2-aminothiophene derivatives with different reagents is a common strategy. For example, the reaction of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with aryl isocyanates in the presence of a base catalyst leads to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones. researchgate.net Similarly, reaction with formamide (B127407) under microwave irradiation provides a route to substituted thieno[2,3-d]pyrimidin-4(3H)-ones. researchgate.net Another approach involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide (B112713) with isothiocyanates to yield thieno[2,3-d]pyrimidines. researchgate.net

The following table summarizes various synthetic routes to thienopyrimidine derivatives starting from 2,5-dimethylthiophene precursors:

| Starting Material | Reagent(s) | Product | Reference(s) |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Aryl isocyanates | Thieno[2,3-d]pyrimidin-4(3H)-ones | researchgate.net |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Formamide (microwave) | Substituted thieno[2,3-d]pyrimidin-4(3H)-ones | researchgate.net |

| 2-Amino-4,5-dimethylthiophene-3-carboxamide | Isothiocyanates | Thieno[2,3-d]pyrimidines | researchgate.net |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Potassium thiocyanate, HCl | 5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | rjlbpcs.com |

The versatility of 2,5-dimethylthiophene derivatives extends to the synthesis of other important heterocyclic rings like pyrazolines and pyrimidines. A common synthetic strategy involves the initial preparation of a chalcone (B49325), which then undergoes cyclization. For example, 3-acetyl-2,5-dimethylthiophene (B1297827) can be reacted with an appropriate aldehyde to form a chalcone. eurjchem.comsemanticscholar.orgmdpi.com This chalcone can then be treated with various reagents to yield pyrazoline and pyrimidine (B1678525) derivatives. eurjchem.comsemanticscholar.orgmdpi.comacs.org

The reaction of a chalcone derived from 3-acetyl-2,5-dimethylthiophene with reagents such as thiosemicarbazide (B42300), phenyl hydrazine (B178648), hydrazine hydrate, thiourea, or urea (B33335) leads to the formation of the corresponding pyrazoline and pyrimidine rings. eurjchem.comsemanticscholar.orgmdpi.com Microwave irradiation has been shown to be an efficient method for promoting these cyclization reactions, often resulting in good to excellent yields. eurjchem.com

The following table outlines the synthesis of pyrazoline and pyrimidine derivatives from a chalcone precursor:

| Chalcone Precursor | Reagent | Heterocyclic Product | Reference(s) |

| 1-(2,5-Dimethylthiophen-3-yl)-3-(aryl)prop-2-en-1-one | Thiosemicarbazide | Pyrazoline derivative | eurjchem.comsemanticscholar.orgmdpi.com |

| 1-(2,5-Dimethylthiophen-3-yl)-3-(aryl)prop-2-en-1-one | Phenyl hydrazine | Pyrazoline derivative | eurjchem.comsemanticscholar.orgmdpi.com |

| 1-(2,5-Dimethylthiophen-3-yl)-3-(aryl)prop-2-en-1-one | Guanidine (B92328) hydrochloride | Pyrimidine derivative | semanticscholar.orgmdpi.com |

| 1-(2,5-Dimethylthiophen-3-yl)-3-(aryl)prop-2-en-1-one | Thiourea | Pyrimidine derivative | eurjchem.comsemanticscholar.orgmdpi.com |

While the synthesis of thieno[2,3-d]pyrimidines is well-documented, the construction of other fused thiophene (B33073) systems is also of interest. Although direct synthesis of thieno[3,4-c]thiophene derivatives from 2,5-dimethylthiophen-3-amine is not explicitly detailed in the provided context, the general principles of heterocyclic synthesis suggest that appropriate functionalization of the amine and the thiophene ring could lead to such structures. The development of synthetic routes to these and other fused systems remains an active area of research. organic-chemistry.org

Construction of Complex Polyheterocyclic Architectures

The utility of this compound extends beyond the synthesis of simple fused systems to the construction of more complex, polyheterocyclic architectures. These intricate molecules are often designed to interact with specific biological targets or to possess unique photophysical properties. The synthesis of such compounds often involves multi-step sequences that strategically employ the reactivity of the aminothiophene core. zioc.ru

For example, the synthesis of N-substituted bis-pyrazoline derivatives has been reported, starting from a bis-chalcone synthesized from 1-(2,5-dimethylthiophen-3-yl)ethan-1-one and terephthalaldehyde. researchgate.net This bis-chalcone can then be reacted with N-substituted thiosemicarbazide derivatives to form the corresponding bis-pyrazolines. researchgate.net This approach allows for the creation of large, symmetrical molecules with multiple heterocyclic units.

Furthermore, the tert-amino effect, a phenomenon that facilitates cyclization reactions of certain ortho-substituted N,N-dialkylanilines, has been applied to the synthesis of fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. beilstein-journals.org This strategy highlights how the inherent reactivity of amine-substituted heterocycles can be harnessed to build complex polycyclic systems.

Amine-Derived Ligands in Coordination Chemistry

The amino group of this compound and its derivatives can be readily converted into Schiff bases, which are an important class of ligands in coordination chemistry. researchgate.net These ligands, formed by the condensation of an amine with an aldehyde or ketone, can coordinate with various transition metal ions to form stable complexes. researchgate.net The resulting metal complexes often exhibit interesting catalytic, magnetic, and biological properties. researchgate.netresearchgate.net

For example, Schiff base ligands derived from the condensation of 2-aminothiophenol (B119425) and 2-thiophenecarboxaldehyde have been used to synthesize Ni(II) and Cd(II) metal complexes. researchgate.net While not directly involving this compound, this demonstrates the general principle of using aminothiophene derivatives as precursors for ligands in coordination chemistry. The resulting complexes can exhibit geometries such as octahedral and may possess paramagnetic or diamagnetic properties depending on the metal center. researchgate.netimpactfactor.org

The following table provides examples of metal complexes formed from amine-derived ligands:

| Ligand Type | Metal Ion(s) | Resulting Complex Geometry | Reference(s) |

| Schiff base from 2-aminothiophenol and 2-thiophenecarboxaldehyde | Ni(II), Cd(II) | [ML2]·nH2O | researchgate.net |

| Azo derivative from diazotized 2-amino-3-carbethoxy-4,5-dimethylthiophene and 2-naphthol | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 1:1 metal-ligand ratio | researchgate.net |

| N1,N4-bis(4-chlorophenyl)succinamide | Mn(II), Co(II), Ni(II), Hg(II), Cu(II), Cd(II) | Octahedral | impactfactor.org |

Emerging Research Frontiers and Future Perspectives

Development of Novel Derivatization Methodologies

The future of 2,5-Dimethylthiophen-3-amine chemistry lies in the development of sophisticated and efficient methods to create a diverse library of derivatives. While traditional methods for thiophene (B33073) synthesis exist, emerging strategies promise greater precision, efficiency, and the introduction of complex functionalities.

Future research will likely focus on the direct C-H (Carbon-Hydrogen) activation of the thiophene ring. mdpi.com This powerful technique allows for the introduction of new substituents, such as aryl or alkyl groups, at the C-4 position without the need for pre-functionalized starting materials, offering a more atom-economical route to novel structures. mdpi.commdpi.com Catalytic systems, particularly those based on palladium, are central to these transformations, and developing catalysts that are selective for the C-3 position of similar thieno-fused heterocycles is an active area of research. mdpi.com

Furthermore, modern cross-coupling reactions are expected to play a significant role. The Chan-Lam coupling , which forms carbon-nitrogen bonds using copper catalysts, presents a viable pathway for N-arylation of the amino group on this compound, opening access to a wide range of N-aryl derivatives with potentially unique electronic and biological properties. researchgate.net

Functionalization of the amino group itself is another key frontier. Beyond simple acylation or alkylation, methods are being explored to introduce more complex moieties. For instance, functionalized carbodiimides can react with the amino group to form guanidine (B92328) intermediates, which can then be cyclized to create fused heterocyclic systems like thieno[2,3-d]pyrimidin-4-ones. beilstein-journals.org This approach demonstrates how the amine can serve as a handle for constructing elaborate molecular architectures. smolecule.com

The table below summarizes potential novel derivatization strategies applicable to this compound.

| Derivatization Strategy | Target Site | Potential Reagents/Catalysts | Resulting Derivatives |

| C-H Arylation | C-4 of Thiophene Ring | Palladium Acetate (B1210297) (Pd(OAc)₂), Aryl Bromides | 4-Aryl-2,5-dimethylthiophen-3-amines |

| N-Arylation (Chan-Lam) | 3-Amino Group | Copper(II) Acetate (Cu(OAc)₂), Phenylboronic Acids | N-Aryl-2,5-dimethylthiophen-3-amines |

| Thieno[2,3-d]pyrimidine (B153573) Formation | 3-Amino Group | Carbodiimides, Sodium Ethoxide | 2-(Dialkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ones |

| Reductive Amination | 3-Amino Group | Formaldehyde, Sodium Borohydride (B1222165) | N-Methyl-2,5-dimethylthiophen-3-amine |

Exploration of Advanced Applications in Material Science

The inherent electronic properties of the thiophene ring make its derivatives, including this compound, prime candidates for the development of next-generation organic materials. A major area of future exploration is its use as a monomer for synthesizing conductive polymers .

The electropolymerization of N-alkyl-3-aminothiophenes has been shown to produce stable, conductive polymer films. nih.govacs.org By analogy, the polymerization of this compound or its N-functionalized derivatives could yield novel polythiophenes. The presence of the amino group can influence the polymer's electronic properties, solubility, and processability, potentially leading to materials tailored for specific applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. researchgate.net The methyl groups at the 2 and 5 positions can enhance solubility and influence the polymer's morphology, which is crucial for charge transport.

Research is also directed towards creating materials for electrochemical biosensors . The amino group provides a convenient site for covalently attaching biomolecules, such as enzymes or antibodies, to a conductive polymer backbone. mdpi.com A polymer derived from this compound could serve as an effective transducer, converting a biological recognition event into a measurable electrical signal. mdpi.com

The table below outlines potential material science applications and the key properties of this compound that are relevant to each.

| Application Area | Relevant Properties of Monomer | Potential Polymer Properties |

| Organic Electronics (OFETs, OLEDs) | Electron-rich thiophene ring, functionalizable amino group | Tunable conductivity, good processability, enhanced charge transport |

| Conductive Polymers | Polymerizable via oxidation, methyl groups for solubility | High conductivity, environmental stability, tailored electronic bandgap |

| Electrochemical Biosensors | Amino group for biomolecule immobilization | Biocompatibility, electroactivity, high surface area for sensing |

| Dye Production | Chromophoric potential of thiophene derivatives | Vibrant colors, stability under light exposure |

Integration of Machine Learning and AI in Design and Discovery

The vast chemical space of possible this compound derivatives makes traditional experimental screening a time-consuming and resource-intensive process. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this landscape by accelerating the design and discovery of new functional molecules. neurips.ccarxiv.org

Future research will leverage ML models to predict the physicochemical and electronic properties of hypothetical derivatives of this compound. nih.govchemrxiv.org By training algorithms on existing data from thiophene-based compounds, it will be possible to build robust Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models can rapidly screen virtual libraries of thousands of potential derivatives to identify candidates with desired characteristics, such as optimal bandgaps for semiconductor applications or specific absorption spectra for dyes. chemrxiv.orgnih.gov

AI can also guide the synthesis process itself. Generative models, such as recurrent neural networks (RNNs) or variational autoencoders (VAEs), can propose novel molecular structures based on the this compound scaffold that are predicted to have high performance for a specific application. This computational approach can uncover non-intuitive molecular designs that might be overlooked through traditional chemical intuition. nih.gov

| Stage | AI/ML Tool | Objective |

| 1. Data Compilation | Data Mining Algorithms | Aggregate experimental and computational data on thiophene derivatives. |

| 2. Model Training | QSPR, Graph Neural Networks | Train models to predict properties (e.g., conductivity, bandgap, solubility). |

| 3. Virtual Screening | Predictive Modeling | Screen a virtual library of this compound derivatives for target properties. |

| 4. Generative Design | Generative Adversarial Networks (GANs) | Propose novel, high-performing molecular structures based on the core scaffold. |

| 5. Synthesis & Validation | Experimental Chemistry | Synthesize and test the most promising candidates identified by AI. |

Mechanistic Elucidation of Complex Transformations

A fundamental understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing more efficient synthetic routes. Future research will increasingly rely on a synergy between experimental studies and high-level computational chemistry, particularly Density Functional Theory (DFT) . researchgate.netresearchgate.netacs.org

One key area of investigation is the electropolymerization mechanism . Studies on analogous N-alkyl-3-aminothiophenes suggest a unique process where the initial oxidation occurs at the nitrogen atom's lone pair, not the thiophene ring. nih.govacs.orgresearchgate.net This creates a radical cation with significant spin density at the C2 position of the thiophene, which then leads to a highly regioregular α-α' coupled polymer backbone. acs.orgresearchgate.net DFT calculations will be essential to confirm if this compound follows a similar pathway and to understand how the methyl substituents influence the spin density distribution and subsequent polymer structure. nih.gov

DFT studies will also be invaluable for predicting the reactivity and regioselectivity of derivatization reactions. researchgate.net For instance, computational modeling can predict whether C-H activation is more likely to occur at the C-4 position versus other sites on the thiophene ring by calculating the activation energy barriers for different pathways. acs.org This predictive power allows chemists to select the optimal catalysts and reaction conditions to achieve the desired product, minimizing trial-and-error experimentation. scispace.com

Key mechanistic questions to be addressed by future research are summarized in the following table.

| Transformation | Mechanistic Question | Computational Approach | Experimental Probe |

| Electropolymerization | Site of initial oxidation (N vs. S/ring)? Role of methyl groups? | DFT, Spin Density Calculations | Cyclic Voltammetry, Spectroelectrochemistry |

| C-H Activation | Regioselectivity (C-4 vs. other)? Activation energy barriers? | DFT, Transition State Analysis | Product analysis via NMR, Isotope Labeling Studies |

| Cross-Coupling Reactions | Role of the amine group in directing or inhibiting the reaction? | Molecular Orbital Analysis, Reaction Coordinate Mapping | Kinetic Studies, In-situ Spectroscopy |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2,5-Dimethylthiophen-3-amine, and how can isomerism be addressed?

- Answer : The compound can be synthesized via condensation reactions using thiophene derivatives and amines. For example, highlights the use of alkylation and cyclization strategies for structurally similar thiophenylidenamines. Isomerism, particularly E/Z or positional isomers, may arise during synthesis. To resolve this, chromatographic techniques (e.g., HPLC with chiral columns) or recrystallization in polar solvents (e.g., ethanol/water mixtures) are effective .

Q. How should researchers characterize this compound spectroscopically?

- Answer : Key methods include:

- NMR : and NMR to confirm substituent positions on the thiophene ring.

- FT-IR : Peaks near 3350 cm (N-H stretch) and 1600 cm (C=C aromatic) validate amine and aromatic groups.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

Data from PubChem entries (e.g., Thiophen-3-amine derivatives in ) provide reference spectra for validation .

Q. What are the stability considerations for this compound under varying storage conditions?

- Answer : The compound is sensitive to light and oxygen due to its aromatic amine moiety. Store in amber vials under inert gas (N/Ar) at –20°C. Stability tests using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS can monitor decomposition products like sulfoxides or dimers .

Advanced Research Questions

Q. How can computational modeling predict the electronic and intermolecular interaction properties of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and predict frontier orbitals (HOMO-LUMO gaps) for reactivity insights. Molecular dynamics simulations can model hydrogen-bonding networks, critical for crystal packing ( ). Tools like Gaussian or ORCA are recommended .

Q. What advanced techniques resolve structural ambiguities in this compound crystals?

- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is ideal. Key parameters:

- Hydrogen bonding : Analyze graph-set motifs (e.g., ) to map intermolecular interactions.

- Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. How can LC-MS/MS methods be optimized for trace analysis of this compound in complex matrices?

- Answer : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in HO/acetonitrile). MS/MS parameters:

- Ionization : ESI+ mode with capillary voltage 3.5 kV.

- MRM transitions : Monitor parent ion → fragment transitions (e.g., m/z 153 → 121).

Limit of quantification (LOQ) can reach 1.0 ng/mL with deuterated internal standards ( ) .

Q. What strategies mitigate contradictions in biological activity data for this compound derivatives?

- Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may stem from impurity profiles or isomer coexistence. Use orthogonal assays (e.g., SPR for binding affinity, MTT for cytotoxicity) and validate purity via -NMR (≥95%) and LC-MS (≥99%) .

Methodological Tables

Table 1 : Key Synthetic and Analytical Parameters

Table 2 : Stability Data for this compound

| Condition | Degradation Products | % Purity Loss (28 days) |

|---|---|---|

| 25°C, dark | None detected | <2% |

| 40°C, 75% RH | Sulfoxide, dimer | 15% |

| Light exposure | Polymerized byproducts | 30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。